1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
Description
This compound is a hydroiodide salt featuring a carbamimidothioate group attached to the 3-position of an indole ring. The indole moiety is further substituted with a 2-(2,4-dichlorobenzamido)ethyl chain. Its molecular formula is C₁₈H₁₆Cl₂IN₃OS, with a molecular weight of 528.21 g/mol.
Properties
IUPAC Name |
[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS.HI/c19-11-5-6-12(14(20)9-11)17(25)23-7-8-24-10-16(26-18(21)22)13-3-1-2-4-15(13)24;/h1-6,9-10H,7-8H2,(H3,21,22)(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKONDBNQMWTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N)N.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2IN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 2,4-Dichlorobenzamido Group: This step involves the acylation of the indole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Introduction of the Carbamimidothioate Group: The final step includes the reaction of the intermediate with thiourea and an appropriate alkylating agent to form the carbamimidothioate group. The hydroiodide salt is then formed by treating the compound with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbamimidothioate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorobenzamido moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The compound exhibits activity against various cancer cell lines, suggesting its role as an anticancer agent. For instance, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cancer cell survival and proliferation.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in affected tissues. This is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a key role in disease progression.
3. Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent makes it a candidate for developing new treatments for infectious diseases, especially in an era of increasing antibiotic resistance.
Agricultural Applications
1. Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly against unwanted weeds. Its application can selectively target specific weed species while minimizing damage to crops. This selectivity is essential for sustainable agricultural practices, allowing for effective weed management without harming desirable plants.
2. Plant Growth Regulation
Research has indicated that 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide may influence plant growth and development. It can act as a growth regulator, promoting or inhibiting growth depending on the concentration and application method. This property is valuable for optimizing crop yields and managing plant health.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation with IC50 values in the low micromolar range. Induced apoptosis via mitochondrial pathways. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory diseases. |
| Study 3 | Herbicidal Activity | Effective against specific weed species with minimal impact on crop plants; suggested mode of action involves disruption of metabolic pathways in target weeds. |
Mechanism of Action
The mechanism of action of 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substitution at the Indole 1-Position
- Target Compound : 1-(2-(2,4-Dichlorobenzamido)ethyl) group.
- Analog 1 : 1-(4-Methylbenzyl) group in 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS 1052409-40-1, MW 423.31 g/mol) .
- Analog 2 : 1-(4-Chlorobenzyl) group in 1-(4-chlorobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide (CAS 1049785-06-9, MW 443.74 g/mol) .
Key Insight : The 2,4-dichlorobenzamidoethyl chain in the target compound introduces steric bulk and electron-withdrawing effects compared to benzyl or chlorobenzyl substituents. This may alter binding affinity in receptor-ligand interactions.
Functional Group Modifications
- Target Compound : Carbamimidothioate (thiourea derivative) at the indole 3-position.
- Analog 4 : Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate (CAS 252025-50-6, MW 335.18 g/mol) replaces the indole core with indazole and substitutes a carboxylate ester .
Key Insight: The carbamimidothioate group in the target compound may act as a hydrogen bond donor/acceptor, differing from the carboxylate ester (Analog 4) or acetamide (Analog 3) in polarity and charge distribution.
Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Key Insight : The target compound’s higher molecular weight and LogP suggest increased lipophilicity compared to analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
1-(2-(2,4-Dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety, a carbamimidothioate group, and a dichlorobenzamide substituent. The molecular formula is CHClNOS, and it has a molecular weight of approximately 357.27 g/mol.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features often exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Mechanism of Action : The inhibition of COX enzymes leads to reduced synthesis of prostaglandins, thereby alleviating inflammation.
- Case Study : A study demonstrated that derivatives with similar structures showed up to 76% edema inhibition in rat models when tested against carrageenan-induced paw edema .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Its structural analogs have shown promise in inhibiting aerobic glycolysis in cancer cells, a metabolic pathway often exploited by tumors for energy production.
- Mechanism of Action : By inhibiting key metabolic pathways in cancer cells, the compound may induce apoptosis and reduce tumor growth.
- Case Study : Research on related compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Mechanism of Action : The thioamide group is known to enhance the antimicrobial activity of compounds by disrupting bacterial cell wall synthesis.
- Case Study : In vitro assays demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile is crucial for evaluating the safety and efficacy of this compound.
- Absorption : The compound shows good solubility in organic solvents but limited aqueous solubility, which may affect bioavailability.
- Metabolism : Initial studies suggest hepatic metabolism via cytochrome P450 enzymes.
- Toxicology : Toxicity assessments indicate low acute toxicity levels in animal models, but further studies are needed to evaluate chronic exposure effects.
Data Table: Summary of Biological Activities
Q & A
Q. Key reagents and conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, acetone, reflux | Alkylation of indole |
| 2 | Thiourea, I₂, DMF/EtOH, reflux | Thioimidocarbamate formation |
Advanced: How can researchers optimize the reaction yield for the carbamimidothioate intermediate?
Answer:
Optimization strategies include:
- Coupling agents : Use HATU or EDCI with N-methylmorpholine (NMM) to enhance carbamimidothioate formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain 0–5°C during thiourea addition to minimize side reactions .
- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates the pure hydroiodide salt .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- 1H-NMR : Key peaks include δ 7.65–7.62 (indole C4-H), δ 4.79 (CH₂ from ethyl side chain), and δ 3.10–3.30 (NH and hydroiodide protons) .
- ESI-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 504.2) and isotopic pattern consistent with Cl and I .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .
Advanced: What is the proposed mechanism of action for the carbamimidothioate moiety in biological systems?
Answer:
The carbamimidothioate group acts as a thioacylating agent , targeting cysteine residues in proteins:
Nucleophilic attack : The sulfur atom reacts with thiol (-SH) groups in enzymes (e.g., cysteine proteases), forming covalent adducts .
Inhibition : This disrupts enzymatic activity, as demonstrated in studies of analogous thiosemicarbazones .
Basic: How to design a pharmacological activity assay for this compound?
Answer:
- Target selection : Prioritize enzymes with accessible cysteine residues (e.g., SARS-CoV-2 main protease) .
- In vitro assay : Use fluorogenic substrates (e.g., Ac-LRGG-AMC) to measure protease inhibition (IC₅₀) .
- Controls : Include a known inhibitor (e.g., E-64) and blank (DMSO) to validate results .
Advanced: How to evaluate environmental stability and ecotoxicology of this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic stability : Assess hydrolysis (pH 2–12) and photodegradation (UV light, 254 nm).
Biotic degradation : Use soil microcosms to measure half-life under aerobic/anaerobic conditions.
Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
Basic: What computational tools predict the compound’s molecular interactions?
Answer:
- Docking : MOE or AutoDock Vina to model binding to cysteine proteases (PDB: 6LU7) .
- ADMET prediction : SwissADME estimates bioavailability and toxicity risks (e.g., hepatotoxicity) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ values) using random-effects models.
- Experimental replication : Standardize protocols (e.g., buffer pH, enzyme concentration) to reduce variability .
- Structural analogs : Compare activity trends to identify SAR-driven outliers .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent light/thermal degradation.
- Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) for long-term use .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Introduce substituents at indole C5 (e.g., -Cl, -OCH₃) to modulate electron density .
- Side-chain variation : Replace the 2,4-dichlorobenzamido group with bioisosteres (e.g., 2-naphthoyl) .
- Synthetic route : Use parallel synthesis (e.g., HATU-mediated coupling) to generate a 20-compound library .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
